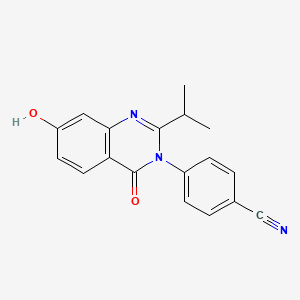

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile

概要

説明

バニロイド受容体拮抗剤1は、4-(7-ヒドロキシ-2-イソプロピル-4-オキソキナゾリン-3(4H)-イル)ベンゾニトリルとしても知られており、過渡性受容体電位バニロイド1(TRPV1)受容体の強力な拮抗剤です。TRPV1は、非選択的陽イオンチャネルであり、体温の検出と調節、ならびに痛みと熱の感覚において重要な役割を果たします。 バニロイド受容体拮抗剤1によるTRPV1の阻害は、疼痛管理とさまざまな神経疾患に大きな影響を与えます .

2. 製法

合成経路と反応条件: バニロイド受容体拮抗剤1の合成は、通常、キナゾリノンコアの調製から始まる複数のステップを伴います。一般的な方法の1つは、アントラニル酸誘導体とイソシアネートの縮合を含み、続いて環化してキナゾリノン構造を形成します。

工業生産方法: バニロイド受容体拮抗剤1の工業生産には、収率と純度を高めるために合成経路の最適化が含まれる場合があります。これには、反応条件の高スループットスクリーニングと、生産プロセスを効率的にスケールアップするための連続フロー化学の実装が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vanilloid receptor antagonist 1 typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method includes the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization to form the quinazolinone structure.

Industrial Production Methods: Industrial production of vanilloid receptor antagonist 1 may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

化学反応の分析

反応の種類: バニロイド受容体拮抗剤1は、次のものを含むさまざまな化学反応を起こします。

酸化: 特定の条件下で、ヒドロキシ基を酸化してキノンを形成できます。

還元: ニトリル基を、水素化リチウムアルミニウムなどの還元剤を使用して、第一級アミンに還元できます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 水素化リチウムアルミニウムまたは触媒水素化。

置換: ルイス酸触媒の存在下での臭素または塩素などのハロゲン化剤。

主要な生成物:

酸化: キノンおよび関連する誘導体。

還元: 第一級アミン。

置換: ハロゲン化芳香族化合物。

4. 科学研究への応用

バニロイド受容体拮抗剤1は、科学研究において幅広い用途があります。

化学: TRPV1受容体とそのさまざまな化学経路における役割を研究するためのツールとして使用されます。

生物学: 感覚ニューロンにおけるTRPV1の生理学的および病理学的役割の理解に役立ちます。

医学: 慢性疼痛、炎症、神経変性疾患の治療における可能性について調査されています。

科学的研究の応用

Overview

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile, commonly referred to as Vanilloid receptor antagonist 1 or Libvatrep, is a chemical compound with significant pharmacological properties. Its molecular formula is and it has been primarily studied for its role as a selective antagonist of the TRPV1 (transient receptor potential vanilloid 1) receptor. This receptor is involved in pain perception and inflammatory processes, making this compound a candidate for various therapeutic applications.

Pain Management

Vanilloid receptor antagonist 1 has been investigated for its potential in managing pain, particularly neuropathic pain. Research indicates that TRPV1 antagonists can alleviate pain by inhibiting the activation of sensory neurons that transmit pain signals. Studies have shown that this compound effectively reduces pain responses in animal models, suggesting its utility in treating conditions like chronic pain syndromes and inflammatory pain disorders .

Ocular Applications

Recent patent filings have highlighted the use of this compound in formulations aimed at treating ocular conditions such as dry eye disease and ocular hyperemia. The compound's mechanism involves reducing inflammation and providing relief from discomfort associated with these conditions . Clinical trials are ongoing to evaluate its efficacy and safety in human subjects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various studies. By blocking TRPV1, it may help reduce the release of pro-inflammatory mediators, thus offering a therapeutic avenue for diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune conditions .

Case Study 1: Pain Management in Neuropathic Pain

A study published in a peer-reviewed journal demonstrated that administration of Vanilloid receptor antagonist 1 significantly reduced mechanical allodynia in diabetic neuropathic pain models. The results indicated a decrease in pain sensitivity and an increase in pain threshold, supporting its potential use in clinical settings for neuropathic pain relief .

Case Study 2: Treatment of Dry Eye Disease

In a controlled trial involving patients with moderate to severe dry eye disease, formulations containing this compound showed promise in reducing symptoms such as dryness and discomfort. The study reported statistically significant improvements compared to placebo groups, indicating its potential as a therapeutic agent for ocular surface diseases .

作用機序

バニロイド受容体拮抗剤1は、TRPV1受容体に結合してその活性化を阻害することで効果を発揮します。TRPV1は、高温、酸性条件、カプサイシンなど、さまざまな刺激によって活性化されます。この受容体を遮断することにより、バニロイド受容体拮抗剤1は陽イオンの流入を防ぎ、その結果、痛みと熱の感覚が軽減されます。 分子標的はTRPV1のイオンチャネルドメインを含み、関与する経路は主に侵害受容と疼痛調節に関連しています .

6. 類似の化合物との比較

バニロイド受容体拮抗剤1は、TRPV1受容体に対する高力価と選択性においてユニークです。類似の化合物には、次のものがあります。

カプサゼピン: 最初の競合的バニロイド拮抗剤で、バニロイド受容体拮抗剤1よりも力価が低いです。

SB-366791: 異なる構造的特徴を持つ別のTRPV1拮抗剤です。

AMG 517: 異なる化学骨格を持つ強力なTRPV1拮抗剤.

バニロイド受容体拮抗剤1は、TRPV1に対して高い親和性と選択性を付与する特定の構造的特徴により、研究と治療の両方の文脈において貴重な化合物となっています。

類似化合物との比較

Vanilloid receptor antagonist 1 is unique in its high potency and selectivity for the TRPV1 receptor. Similar compounds include:

Capsazepine: The first competitive vanilloid antagonist, less potent compared to vanilloid receptor antagonist 1.

SB-366791: Another TRPV1 antagonist with different structural features.

AMG 517: A potent TRPV1 antagonist with a different chemical scaffold.

Vanilloid receptor antagonist 1 stands out due to its specific structural features that confer high affinity and selectivity for TRPV1, making it a valuable compound in both research and therapeutic contexts.

生物活性

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile, also known as Libvatrep, is a compound of significant interest due to its biological activities, particularly as a vanilloid receptor antagonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of Libvatrep is C18H15N3O2, with a molecular weight of approximately 297.33 g/mol. Its structure features a quinazolinone moiety linked to a benzonitrile group, which contributes to its biological activity.

Biological Activity Overview

Libvatrep has been identified as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain perception and inflammatory responses. The inhibition of TRPV1 can lead to analgesic effects, making this compound a candidate for treating various pain conditions.

Key Findings:

- Pain Management : Libvatrep has shown efficacy in reducing pain associated with conditions such as dry eye disease and ocular hyperemia. Formulations containing this compound are being explored for their potential in treating these conditions by alleviating symptoms related to ocular discomfort and inflammation .

- Inhibition of TRPV1 : Research indicates that Libvatrep acts by blocking TRPV1 channels, which are activated by capsaicin and involved in nociceptive signaling. By inhibiting these channels, the compound can reduce pain signaling pathways .

- Selectivity and Potency : Studies have demonstrated that Libvatrep exhibits a high degree of selectivity for TRPV1 over other ion channels, which is critical for minimizing side effects typically associated with broader-spectrum analgesics .

The mechanism through which Libvatrep exerts its biological effects involves:

- TRPV1 Antagonism : By binding to the TRPV1 receptor, Libvatrep prevents the receptor from becoming activated by endogenous ligands or external stimuli such as heat and capsaicin.

- Reduction in Calcium Influx : The blockade of TRPV1 results in decreased calcium influx into neurons, leading to reduced neuronal excitability and lower pain transmission .

Case Studies and Research Findings

Several studies have investigated the efficacy of Libvatrep in clinical settings:

特性

IUPAC Name |

4-(7-hydroxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPXRFIBKKSHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871814-52-7 | |

| Record name | Libvatrep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871814527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIBVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8B801TZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。